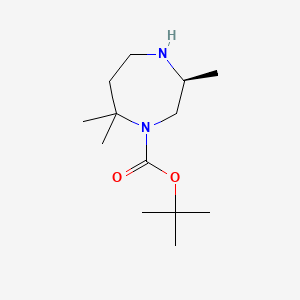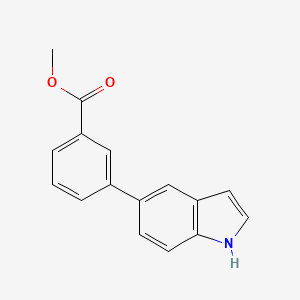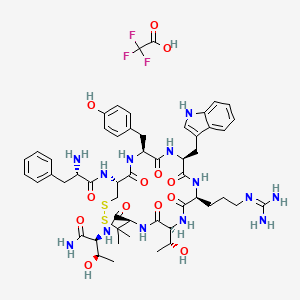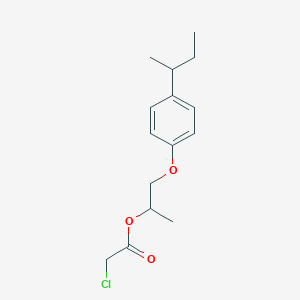
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate is a chemical compound known for its unique structure and properties. It is often used in various chemical reactions and has applications in multiple scientific fields.
Métodos De Preparación
The synthesis of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate typically involves the reaction of 1-(4-Butan-2-ylphenoxy)propan-2-ol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-efficiency.
Análisis De Reacciones Químicas
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: In the presence of water and an acid or base, it can hydrolyze to form 1-(4-Butan-2-ylphenoxy)propan-2-ol and chloroacetic acid.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other chemical compounds.
Biology: It may be used in studies involving enzyme inhibition or as a substrate in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate involves its interaction with specific molecular targets. It may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
1-(4-Butan-2-ylphenoxy)propan-2-yl 2-chloroacetate can be compared with similar compounds such as:
- 1-(4-Butan-2-ylphenoxy)propan-2-yl acetate
- 1-(4-Butan-2-ylphenoxy)propan-2-yl pentanoate
These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical properties and applications. The uniqueness of this compound lies in its specific reactivity and the types of reactions it can undergo.
Propiedades
Número CAS |
5436-97-5 |
|---|---|
Fórmula molecular |
C15H21ClO3 |
Peso molecular |
284.78 g/mol |
Nombre IUPAC |
1-(4-butan-2-ylphenoxy)propan-2-yl 2-chloroacetate |
InChI |
InChI=1S/C15H21ClO3/c1-4-11(2)13-5-7-14(8-6-13)18-10-12(3)19-15(17)9-16/h5-8,11-12H,4,9-10H2,1-3H3 |
Clave InChI |
OVKJZUVERCWXDR-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)C1=CC=C(C=C1)OCC(C)OC(=O)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


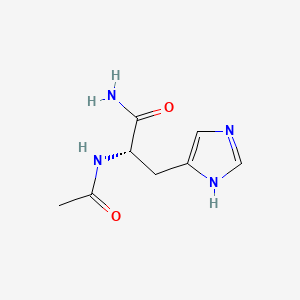
![((4R,4aR,8R,8aR)-Tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxine-4,8-diyl)dimethanol](/img/structure/B14015558.png)

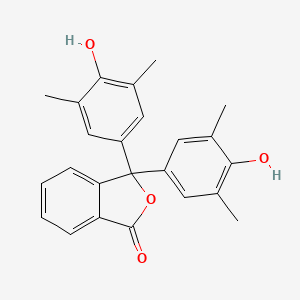
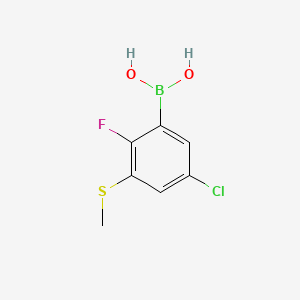
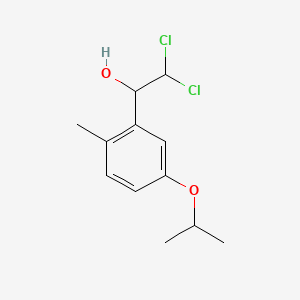
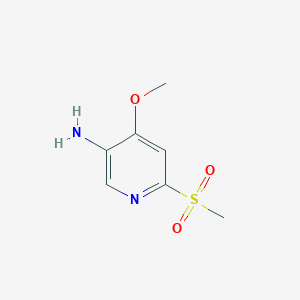
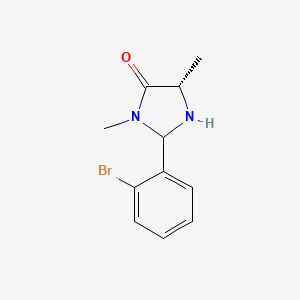
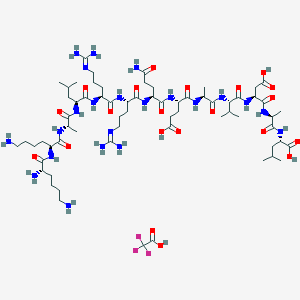
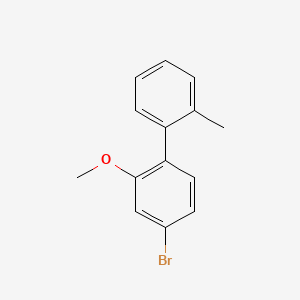
![4-[(4-Chlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B14015606.png)
